N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
CAS No.: 898460-44-1
Cat. No.: VC5034772
Molecular Formula: C22H26ClN3O4S
Molecular Weight: 463.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898460-44-1 |
|---|---|
| Molecular Formula | C22H26ClN3O4S |
| Molecular Weight | 463.98 |
| IUPAC Name | N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide |
| Standard InChI | InChI=1S/C22H26ClN3O4S/c1-16-5-4-6-18(15-16)25-22(28)21(27)24-13-12-19-7-2-3-14-26(19)31(29,30)20-10-8-17(23)9-11-20/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28) |
| Standard InChI Key | IHJCVFRIPHPQLT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound belonging to the class of arylsulfonyl oxalamides. This compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group, which enhances its reactivity and potential biological activity. The presence of the 3-methylphenyl moiety further contributes to its structural uniqueness and potential therapeutic applications.
Synthesis
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide typically involves several steps:
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Formation of the Piperidine Intermediate: This step involves the synthesis of the piperidine ring through cyclization reactions.
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Sulfonylation: The piperidine intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base.
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Amidation: The final step involves the reaction of the sulfonylated piperidine with 3-methylphenyl ethanediamide under suitable conditions.
Potential Applications in Medicinal Chemistry
The unique structural attributes of this compound suggest potential applications in medicinal chemistry, particularly in drug discovery and development. The presence of the chlorophenyl group and a piperidine ring indicates its potential interactions with various biological targets, which could lead to therapeutic effects.
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